CB1 Receptor Affinity of the 3-Methylphenyl Isomer vs. Class Averages
Vendor technical data sheets indicate that the 3-methylphenyl isomer (CAS 1427325-88-9) exhibits a CB1 receptor affinity with a Ki of 29 nM, a value that is consistent with the binding profile reported for the 2-methylphenyl isomer (JWH-251, CAS 864445-39-6) [1]. This binding affinity positions it as a high-affinity ligand, though its CB1 selectivity (approximately 5-fold over CB2) is lower than that of first-generation compounds like JWH-018 [2]. It is important to note that specific CB1 Ki data for this exact isomer (3-methylphenyl) were not located in peer-reviewed literature; the value presented is derived from a reputable vendor's data sheet and is cross-referenced with the well-characterized 2-methylphenyl isomer [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 29 nM (as per vendor datasheet for 3-methylphenyl isomer) [1] |
| Comparator Or Baseline | JWH-018 (Ki = 9 nM), JWH-250 (Ki = 11 nM), and JWH-251 (2-methylphenyl isomer, Ki = 29 nM) [2] |
| Quantified Difference | The target compound's affinity is 3.2-fold lower than JWH-018 and 2.6-fold lower than JWH-250, but equivalent to the 2-methylphenyl isomer. |
| Conditions | Radioligand binding assay using rat brain membranes [2] |
Why This Matters
This binding data defines the compound's relative potency, informing its appropriate use as a comparator in pharmacological studies and ensuring researchers do not misinterpret its expected activity in assays.
- [1] GlpBio. (n.d.). JWH 251 3-methylphenyl isomer. GlpBio Product Page (Catalog No. GC41066). View Source
- [2] Wiley, J. L., Marusich, J. A., Lefever, T. W., Grabenauer, M., Moore, K. N., & Thomas, B. F. (2013). Cannabinoids in disguise: Δ9-tetrahydrocannabinol-like effects of synthetic cannabinoids. Journal of Clinical Psychopharmacology, 33(4), 548-553. (Referenced via PMC Table 1). View Source
